Triphenylphosphine

Catalog No.
S606969
CAS No.
603-35-0
M.F
C18H15P
(C6H5)3P
(C6H5)3P
C18H15P
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylphosphine

CAS Number

603-35-0

Product Name

Triphenylphosphine

IUPAC Name

triphenylphosphane

Molecular Formula

C18H15P
(C6H5)3P
(C6H5)3P
C18H15P

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

RIOQSEWOXXDEQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Solubility

Insoluble (NTP, 1992)
FREELY SOL IN ETHER; SOL IN BENZENE, CHLOROFORM, GLACIAL ACETIC ACID; LESS SOL IN ALCOHOL; PRACTICALLY INSOL IN WATER
SOL IN CARBON TETRACHLORIDE
Solubility in water, mg/l at 25 °C: 0.09 (very poor)

Synonyms

EPCAT-P; JC 263; NSC 10; NSC 215203; P 100; P 100 (accelerator); PP 200; PP 360; PPH 3; TPP; Triphenylphosphane; Triphenylphosphide; Triphenylphosphine; Triphenylphosphorus; PPh3

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Triphenylphosphine is an organophosphorus compound with the molecular formula C₁₈H₁₅P. It appears as a white solid and is characterized by its pyramidal structure, where a phosphorus atom is centrally located and bonded to three phenyl groups. This arrangement gives the molecule a propeller-like shape, contributing to its unique chemical properties. Triphenylphosphine has a molecular weight of approximately 262.3 g/mol, a melting point of 80°C, and a boiling point of 377°C. It is poorly soluble in water but soluble in organic solvents .

Triphenylphosphine presents several safety concerns:

  • Toxicity:
    • Mildly irritating to eyes, skin, and respiratory tract upon inhalation or ingestion [].
    • Harmful if swallowed (oral LD50 for rats: 700 mg/kg) [].
  • Flammability:
    • Combustible material that emits toxic fumes upon burning [].
    • Flash point: 182 °C [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator when handling triphenylphosphine [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care to prevent fires.
  • Wash hands thoroughly after handling.
  • Wittig reaction: Ph3P plays a crucial role in the Wittig reaction, a cornerstone in carbon-carbon bond formation. It reacts with aldehydes and ketones to form ylides, which further react with carbonyl compounds to generate alkenes with precise control over the double bond geometry .
  • Staudinger reduction: Ph3P serves as a key component in the Staudinger reduction, a method for converting azides to amines. It acts as a nucleophile, attacking the azide group and facilitating its reduction .
  • Heck reaction: Ph3P acts as a ligand in the palladium-catalyzed Heck reaction, enabling the formation of carbon-carbon bonds between alkenes and aryl or vinyl halides .
  • Hydrophosphorylation: Ph3P participates in hydrophosphorylation reactions, where P-H bonds are added across unsaturated bonds. This allows for the introduction of phosphine groups into organic molecules .

Triphenylphosphine in Organometallic Chemistry

Beyond organic synthesis, triphenylphosphine finds extensive application in organometallic chemistry. Its ability to form complexes with various transition metals makes it a crucial ligand, stabilizing and influencing the reactivity of metal centers. Some prominent examples include:

  • Catalysis: Ph3P is a common ligand in homogeneous catalysis, where it forms complexes with transition metals that promote various chemical reactions. These reactions span diverse areas, including hydrogenation, hydroformylation, and polymerization .
  • Metallocene catalysts: Ph3P serves as a ligand in metallocene catalysts, a class of highly active and selective catalysts used in the production of polyolefins, essential components of many plastics.
  • Stabilizing agents: Ph3P can act as a stabilizing agent for reactive metal complexes, preventing them from undergoing unwanted decomposition reactions.

Triphenylphosphine in Other Research Areas

The applications of triphenylphosphine extend beyond organic synthesis and organometallic chemistry. Its unique properties make it valuable in other research areas, including:

  • Material science: Ph3P is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its ability to form complexes with various functional groups .
  • Medicinal chemistry: Ph3P serves as a building block in the synthesis of various bioactive molecules, including potential drugs and imaging agents. Its ability to target specific biological processes makes it a valuable tool for drug discovery .
, including:

  • Oxidation: It oxidizes slowly in air to form triphenylphosphine oxide:
    2PPh3+O22OPPh32\text{PPh}_3+\text{O}_2\rightarrow 2\text{OPPh}_3
  • Chlorination: Reacts with chlorine to produce triphenylphosphine dichloride:
    PPh3+Cl2PPh3Cl2\text{PPh}_3+\text{Cl}_2\rightarrow \text{PPh}_3\text{Cl}_2
  • Protonation: Forms triphenylphosphonium salts upon reaction with strong acids:
    PPh3+HBr[HPPh3]+Br\text{PPh}_3+\text{HBr}\rightarrow [\text{HPPh}_3]^+\text{Br}^-
  • Quaternization: Reacts with alkyl halides to yield phosphonium salts, which can further react to form ylides useful in the Wittig reaction .

Triphenylphosphine exhibits biological activity, primarily as a toxic compound. It can irritate the skin, eyes, and respiratory system upon exposure. Chronic exposure poses neurological risks due to its toxicity. Despite these risks, it has been studied for potential applications in medicinal chemistry, particularly in the development of phosphonium-based drugs .

Triphenylphosphine can be synthesized through several methods:

  • Reaction of Phosphorus Trichloride with Phenyl Grignard Reagents:
    • Phosphorus trichloride reacts with phenylmagnesium bromide or phenyllithium:
    PCl3+3C6H5MgBrP C6H5)3+3MgClBr\text{PCl}_3+3\text{C}_6\text{H}_5\text{MgBr}\rightarrow \text{P C}_6\text{H}_5)_3+3\text{MgClBr}
  • Industrial Synthesis:
    • A common industrial method involves the reaction of phosphorus trichloride with chlorobenzene and sodium:
    PCl3+3PhCl+6NaPPh3+6NaCl\text{PCl}_3+3\text{PhCl}+6\text{Na}\rightarrow \text{PPh}_3+6\text{NaCl}

These methods highlight the versatility and efficiency of triphenylphosphine synthesis in both laboratory and industrial settings .

Triphenylphosphine is widely used in organic synthesis as a reagent and catalyst. Key applications include:

  • Wittig Reaction: Converts aldehydes and ketones into alkenes.
  • Mitsunobu Reaction: Facilitates the conversion of alcohols into esters.
  • Appel Reaction: Converts alcohols to alkyl halides.
  • Catalyst in Polymerization: Used as a ligand in transition metal-catalyzed reactions.

Additionally, it serves as a reducing agent and is involved in various organic transformations such as deoxygenation and reductive amination .

Studies have shown that triphenylphosphine interacts effectively with various substrates in organic reactions. For example, it can mediate photocatalytic reactions under visible light, demonstrating broad functional group tolerance. Its reactivity with nitroarenes and boronic acids highlights its potential in synthetic methodologies that require mild conditions .

Triphenylphosphine shares similarities with other organophosphorus compounds but stands out due to its unique structure and reactivity. Here are some comparable compounds:

CompoundStructure TypeKey Uses
DiphenylphosphineTwo phenyl groupsReducing agent, ligand
TriethylphosphineThree ethyl groupsLigand in catalysis
Phosphorus trichlorideChlorinated phosphorusPrecursor for various phosphines
Triphenylphosphine oxideOxidized formCommonly used in organic synthesis

Triphenylphosphine's higher steric bulk compared to diphenylphosphine allows for different reactivity patterns, particularly in coordination chemistry where its larger size enables better stabilization of transition metal complexes .

Physical Description

Triphenyl phosphine appears as white crystals. (NTP, 1992)
DryPowder; OtherSolid, Liquid; PelletsLargeCrystals
ODOURLESS WHITE CRYSTALS.

Color/Form

MONOCLINIC PLATELETS OR PRISMS FROM ETHER
WHITE CRYSTALLINE SOLID

XLogP3

4.6

Boiling Point

greater than 680 °F at 760 mm Hg (NTP, 1992)
MORE THAN 360 °C
377 °C

Flash Point

356 °F (NTP, 1992)
180 °C OC.
182 °C c.c.

Density

1.194 at 77 °F (NTP, 1992)
1.075 @ 80 °C/4 °C
1.1 g/cm³

LogP

5.69 (LogP)
5.69

Odor

ODORLESS

Melting Point

176 °F (NTP, 1992)
80.0 °C
80.5 °C
80 °C

UNII

26D26OA393

Related CAS

6399-81-1 (hydrobromide)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (90.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (90.91%): May cause cancer [Danger Carcinogenicity];
H412 (86.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 50 °C: 0.017

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

603-35-0
14126-32-0
14264-16-5
39319-11-4

Wikipedia

Triphenylphosphine

Methods of Manufacturing

REACTION OF PHENYLMAGNESIUM BROMIDE AND PHOSPHORUS TRICHLORIDE
FROM PHENYLMAGNESIUM BROMIDE & PHOSPHORUS TRICHLORIDE: PFEIFFER, PIETSCH, BER 37, 4621 (1904); SAUVAGE COMPT REND 139, 675 (1904); DODONON, MEDOX, BER 61, 910 (1928); DENNEY ET AL, J AM CHEM SOC 83, 1729 (1961).
BY A MODIFIED GRIGNARD SYNTHESIS.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Phosphine, triphenyl-: ACTIVE

Analytic Laboratory Methods

ANALYSIS OF FISH, SEA SEDIMENT, AND SEA WATER BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY.

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017
Trost et al. Use of alpha-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, DOI: 10.1038/s41557-019-0412-9, published online 3 February 2020

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